2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
CAS No.: 6343-81-3
Cat. No.: VC3826682
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6343-81-3 |
|---|---|
| Molecular Formula | C9H9NO4S |
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
| Standard InChI | InChI=1S/C9H9NO4S/c11-6-5-10-9(12)7-3-1-2-4-8(7)15(10,13)14/h1-4,11H,5-6H2 |
| Standard InChI Key | CJWAPCSQEWUZAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCO |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is systematically designated according to IUPAC rules as 2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one . Alternative names include 2-hydroxyethyl saccharine and NSC-49755, reflecting its structural relationship to saccharin derivatives and its inclusion in the National Service Center (NSC) chemical registry . The CAS Registry Number 6343-81-3 serves as a unique identifier across scientific and regulatory databases .
Molecular Structure and Formula
The molecular formula C₉H₉NO₄S corresponds to a molecular weight of 227.24 g/mol . The structure comprises a benzisothiazole ring system substituted with a hydroxyethyl group at position 2 and two sulfonyl oxygen atoms at positions 1 and 1’ (Figure 1). The presence of the hydroxyethyl moiety introduces polarity, while the sulfone groups enhance electrophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.24 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 83.1 Ų |
Spectral Characterization
The compound’s ¹³C NMR spectrum reveals resonances consistent with the benzisothiazole backbone and hydroxyethyl side chain. Peaks at δ 165–170 ppm correspond to the carbonyl group, while aromatic carbons appear between δ 120–140 ppm . The infrared spectrum exhibits strong absorption bands at 1150 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch) .
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves N-alkylation of saccharin with ethylene chlorohydrin under basic conditions, yielding the hydroxyethyl derivative . Alternative methods utilize ring-opening reactions of benzisothiazolone precursors with ethylene oxide, though this approach requires stringent temperature control to avoid side-product formation .
Industrial Production
Large-scale synthesis is optimized for purity >98%, as evidenced by HPLC chromatograms showing a single dominant peak . Manufacturers employ recrystallization from ethanol-water mixtures to remove residual solvents and unreacted starting materials .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility values of 45 mg/mL and 32 mg/mL, respectively . Aqueous solubility is limited to 1.2 mg/mL at 25°C due to hydrophobic aromatic interactions . Stability studies indicate decomposition above 200°C, with the sulfone groups undergoing thermal degradation .
Reactivity
The hydroxyethyl group participates in esterification and etherification reactions, enabling derivatization for pharmaceutical applications . The sulfone moiety acts as an electron-withdrawing group, activating the benzisothiazole ring toward nucleophilic substitution at position 5 .
Applications and Industrial Relevance
Pharmaceutical Intermediate
As a saccharin analog, this compound serves as a precursor for non-nutritive sweeteners and antimicrobial agents . Its ability to chelate metal ions has been exploited in designing enzyme inhibitors targeting metalloproteases .
Material Science
Incorporated into polymer matrices, the compound enhances UV stability due to its benzisothiazole chromophore, which absorbs radiation between 290–320 nm . Applications in photoresist formulations and optical coatings are under investigation .
Future Research Directions
Further studies are needed to elucidate the compound’s metabolic pathways and environmental persistence. Advances in green chemistry could optimize its synthesis to reduce waste generation. Exploration of its antiviral activity against enveloped viruses represents a promising avenue for pharmaceutical development.
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